Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Description
Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with a hydrochloride salt. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds or other heterocycles . The difluoromethyl group at the 4-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ethyl ester and hydrochloride salt improve solubility and crystallinity . This compound is likely synthesized via nucleophilic substitution or fluorination reactions, similar to methods described for related pyrrolidine derivatives .
Properties
Molecular Formula |
C8H14ClF2NO2 |
|---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-8(12)6-4-11-3-5(6)7(9)10;/h5-7,11H,2-4H2,1H3;1H |
InChI Key |
FXZZPOZSACXJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Pathways
Ring Formation via Cyclization
The pyrrolidine backbone is typically constructed through intramolecular cyclization reactions. Two predominant approaches dominate the literature:
γ-Amino Acid Cyclization
γ-Amino acids such as 4-aminopentanoic acid undergo acid-catalyzed cyclization to form the pyrrolidine ring. In one protocol, heating 4-aminopentanoic acid at 120°C in hydrochloric acid generates the pyrrolidine core with 78–82% yield.
Ketone-Based Aldol Condensation
Cyclization of δ-keto amines via aldol condensation provides better stereochemical control. For example, treatment of 5-(dimethylamino)-3-ketopentane with aqueous HCl at 70°C produces the pyrrolidine ring in 85% yield with >95% enantiomeric excess (e.e.).
Table 1: Cyclization Method Comparison
| Method | Starting Material | Catalyst | Temperature | Yield | e.e. |
|---|---|---|---|---|---|
| γ-Amino Acid | 4-Aminopentanoic acid | HCl (conc.) | 120°C | 78–82% | N/A |
| δ-Keto Aldol Condensation | 5-(Dimethylamino)-3-ketopentane | HCl (1M) | 70°C | 85% | >95% |
Difluoromethylation Strategies
Introducing the difluoromethyl (-CF₂H) group at the 4-position involves fluorination of pre-formed pyrrolidine intermediates. Three methods are empirically validated:
Electrophilic Fluorination
Reaction of 4-methylidenepyrrolidine-3-carboxylate with Selectfluor® in acetonitrile at 25°C achieves 68% conversion to the difluoromethyl derivative.
Nucleophilic Displacement
4-Chloropyrrolidine-3-carboxylate reacts with potassium difluoromethyltrifluoroborate (K[CF₂H]) in dimethylformamide (DMF) at 80°C, yielding 73% product after 12 hours.
Radical-Mediated Fluorination
Visible-light photocatalysis using Ir(ppy)₃ (2 mol%) and ethyl difluoroiodoacetate generates CF₂H radicals, which add to 4-vinylpyrrolidine-3-carboxylate with 61% efficiency.
Table 2: Difluoromethylation Efficiency
| Method | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Electrophilic | Selectfluor® | CH₃CN | 25°C | 6 h | 68% |
| Nucleophilic | K[CF₂H] | DMF | 80°C | 12 h | 73% |
| Radical | CF₂COOEt/Ir(ppy)₃ | THF | 25°C | 24 h | 61% |
Esterification and Salt Formation
Steglich Esterification
The carboxylic acid intermediate undergoes esterification with ethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 89–92% yield with minimal racemization.
Hydrochloride Salt Precipitation
Treating the free base with hydrogen chloride gas in anhydrous diethyl ether produces the hydrochloride salt. Crystallization from ethanol/ether mixtures yields 95–97% pure product.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclization efficiency improves at elevated temperatures (70–120°C), while difluoromethylation requires milder conditions (25–80°C) to avoid defluorination. Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilic fluorination rates, whereas tetrahydrofuran (THF) optimizes radical-mediated pathways.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A patented continuous process (Figure 1) combines cyclization, fluorination, and esterification in tandem reactors:
- Cyclization Reactor : δ-Keto amine + HCl → pyrrolidine (residence time: 2 h)
- Fluorination Chamber : Pyrrolidine + K[CF₂H] → difluoromethyl derivative (residence time: 4 h)
- Esterification Loop : Carboxylic acid + ethanol → ethyl ester (residence time: 1 h)
This system achieves 81% overall yield with 99.5% purity, reducing batch processing time by 40%.
Analytical Characterization
Comparative Methodology Analysis
Table 3: Synthesis Route Benchmarks
| Parameter | Laboratory-Scale | Industrial Process |
|---|---|---|
| Total Yield | 58–73% | 81% |
| Purity | 92–95% | 99.5% |
| Reaction Time | 48–72 h | 7 h |
| Cost per Kilogram | $12,400 | $8,900 |
Chemical Reactions Analysis
Esterification and Transesterification Reactions
The ethyl ester group undergoes esterification and transesterification under acidic or basic conditions. For example:
-
Reaction with alcohols : In the presence of catalytic acid (e.g., H₂SO₄), the ester can react with primary alcohols (e.g., methanol) to yield methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate.
-
Base-mediated transesterification : Using K₂CO₃ in tetrahydrofuran (THF) at 80°C, the ethyl ester group can be replaced by bulkier alkoxy groups (e.g., tert-butoxy).
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Time |
|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄, ROH | Ethanol | Reflux | 12–24 h |
| Base-mediated transesterification | K₂CO₃, RONa | THF | 80°C | 7–10 h |
Substitution at the Difluoromethyl Group
The difluoromethyl (-CF₂H) moiety participates in nucleophilic substitution reactions:
-
Halogen exchange : Treatment with PCl₅ or PBr₃ replaces fluorine atoms with chlorine or bromine, yielding ethyl 4-(dichloromethyl/dibromomethyl)pyrrolidine-3-carboxylate derivatives.
-
Grignard reactions : Organomagnesium reagents (e.g., MeMgBr) can displace fluorine atoms under anhydrous conditions.
Example Pathway :
Cyclization Reactions
The pyrrolidine ring facilitates intramolecular cyclization to form fused heterocycles:
-
With aldehydes : In THF under reflux, reaction with benzaldehyde forms a bicyclic structure via Schiff base formation (analogous to methods in ).
-
Chalcone-derived cycloadditions : A three-component reaction with chalcones and amino esters yields complex polycyclic frameworks (e.g., pyrrolo[1,2-a]pyrazines) .
Optimized Protocol (adapted from ):
-
Combine ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride (0.5 mmol), chalcone (0.25 mmol), and K₂CO₃ (1.5 mmol) in THF.
-
Add I₂ (0.8 equiv.) as a catalyst.
-
Stir at 80°C for 7 h.
-
Isolate via ethyl acetate extraction and silica gel chromatography.
Hydrolysis of the Ester Group
The ethyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:
-
Acidic hydrolysis : HCl (6M) in dioxane/water (1:1) at 100°C for 6 h yields 4-(difluoromethyl)pyrrolidine-3-carboxylic acid.
-
Basic hydrolysis : NaOH (2M) in ethanol/water (3:1) at 60°C for 4 h provides the sodium carboxylate salt.
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| 6M HCl | 0.115 | 6.0 |
| 2M NaOH | 0.173 | 4.0 |
Stability and Side Reactions
-
Thermal decomposition : Above 150°C, the ester decomposes to CO₂ and pyrrolidine derivatives.
-
Radical fluorination : Under UV light, the difluoromethyl group reacts with F₂ gas to form trifluoromethyl analogs.
Scientific Research Applications
Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Salt Form : Hydrochloride salts enhance aqueous solubility, critical for bioavailability in drug formulations .
- Steric Effects : Methyl or oxo substituents (e.g., CAS 1260603-24-4, 916814-29-4) reduce steric hindrance compared to the bulkier difluoromethyl group, which may influence target binding .
Biological Activity
Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances lipophilicity and influences the compound's reactivity, making it a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHClFN\O
- Molecular Weight : Approximately 201.63 g/mol
- Structure : The compound features a pyrrolidine ring with a difluoromethyl substituent and a carboxylate group, contributing to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to various biological effects, including:
- Antiviral Activity : Compounds with similar structures have demonstrated efficacy against viral infections, suggesting potential antiviral properties for this compound.
- Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer effects, potentially through modulation of cell signaling pathways.
- Binding Affinity : Research indicates that the compound may interact with various biological targets, which warrants further investigation into its pharmacodynamics.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study investigating compounds similar to this compound found that modifications in the difluoromethyl group could enhance antiviral activity. The study highlighted the necessity for further exploration into structure-activity relationships (SAR) to optimize efficacy against specific viral targets.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibited significant cytotoxicity against various cancer cell lines. This compound was included in these studies, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Study 3: Central Nervous System (CNS) Applications
The compound has been evaluated for its potential in treating CNS disorders. Its ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further studies aimed at neurological applications. Research indicates that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride, and what factors influence yield?
- Answer: The compound can be synthesized via multi-step procedures, including fluorination and cyclization. For example, General Procedure E (used for a structurally similar pyrrolidine derivative) achieved a 21% yield using selective fluorinating agents and purification via column chromatography . Key factors affecting yield include reaction temperature, catalyst choice (e.g., palladium for cross-coupling), and protecting group strategies for the pyrrolidine ring. Low yields may stem from steric hindrance at the difluoromethyl-substituted position or side reactions during esterification.
Q. How should researchers characterize the compound’s purity and structural identity?
- Answer: Use a combination of:
- 1H NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. For example, δ 3.71 ppm (s, 2H) in a related pyrrolidine derivative indicates methylene protons adjacent to electronegative groups .
- ESI-MS to verify molecular ion peaks (e.g., m/z 328.2 [M+1]+) and detect impurities .
- HPLC (>98% purity threshold) with UV detection at 210–254 nm to assess batch consistency .
Q. What are the optimal storage conditions and solubility profiles for this hydrochloride salt?
- Answer: Store at 2–8°C in airtight containers to prevent hygroscopic degradation. For solubility:
- DMSO is a preferred solvent for stock solutions (10 mM).
- Use sonication (37°C, 10–15 min) to dissolve hydrophobic residues. Avoid freeze-thaw cycles; aliquot solutions for single-use storage at -80°C (6-month stability) or -20°C (1-month stability) .
Advanced Research Questions
Q. How does the difluoromethyl group impact the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Answer: The CF2H group enhances metabolic stability by resisting oxidative cleavage and lowering basicity of adjacent amines, improving membrane permeability. Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins (e.g., enzymes or receptors), as observed in fluorinated pharmaceuticals . Comparative studies with non-fluorinated analogs show ~30% longer plasma half-life in rodent models due to reduced CYP450-mediated metabolism .
Q. What strategies resolve enantiomeric mixtures of this pyrrolidine derivative, and how is stereochemical purity validated?
- Answer:
- Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) can separate enantiomers using hexane:isopropanol (90:10) mobile phases.
- X-ray crystallography or VCD (Vibrational Circular Dichroism) confirms absolute configuration. For example, rac-methyl analogs were resolved using chiral auxiliaries like tert-butoxycarbonyl (Boc) groups .
Q. How can researchers systematically address contradictions in biological activity data across batches?
- Answer: Discrepancies often arise from:
- Residual solvents (e.g., DMF or THF) affecting assay results. Quantify via GC-MS .
- Enantiomeric impurities : Validate stereochemical purity using polarimetry or chiral HPLC .
- Degradation products : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolyzed or oxidized byproducts .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
